
BJE6-106
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BJE6-106 is a third-generation, ATP-competitive inhibitor of protein kinase C-delta (PKCδ), a serine/threonine kinase implicated in cancer stem cell (CSC) survival, proliferation, and chemoresistance. Its chemical structure was optimized through structure-activity relationship (SAR) studies to enhance isoform specificity and potency . This compound exhibits an IC50 of 0.05 μM for PKCδ, with 1,000-fold selectivity over PKCα (IC50 = 50 μM) . Mechanistically, it induces caspase-dependent apoptosis via activation of the MKK4-JNK-H2AX pathway and suppresses CSC spheroid formation in vitro and in vivo . Its tumor-specific activity and low toxicity to non-transformed cells make it a promising therapeutic candidate for cancers driven by mutant KRAS or NRAS .
Preparation Methods
The synthesis of B106 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and concentrations for research purposes .
Chemical Reactions Analysis
B106 undergoes several types of chemical reactions, primarily focusing on its interaction with PKCδ. The compound is known to induce caspase-dependent apoptosis, which involves the activation of caspase enzymes that lead to programmed cell death. Common reagents and conditions used in these reactions include specific concentrations of B106 and incubation times ranging from 6 to 72 hours . The major products formed from these reactions are apoptotic cells, which are characterized by increased activity of caspase 3/7 and phosphorylation of MKK4, JNK, and H2AX .
Scientific Research Applications
Melanoma
In malignant melanoma, BJE6-106 has shown to effectively inhibit cell proliferation and induce apoptosis in NRAS-mutant melanoma cells. The compound's selective targeting of PKCδ has been linked to significant reductions in cell viability at low concentrations, with minimal impact on normal melanocyte proliferation .
Multiple Myeloma
Recent studies indicate that this compound can overcome drug resistance in multiple myeloma (MM) cells. When combined with bortezomib, a common treatment for MM, this compound significantly decreased cell viability in TRIP13-overexpressing MM cells, which are typically resistant to conventional therapies . This combination therapy highlights the potential of this compound in enhancing the effectiveness of existing treatments.
Chronic Myeloid Leukemia
This compound has also been evaluated in chronic myeloid leukemia (CML) models. It demonstrated superior efficacy when used in conjunction with tyrosine kinase inhibitors (TKIs), effectively reducing clonogenic capacity in BCR-ABL-transduced cells without affecting normal hematopoietic stem cells . This selective action underscores its potential as a targeted therapy.
Comparative Data Table
Cancer Type | IC50 (μM) | Mechanism | Combination Therapy | Outcome |
---|---|---|---|---|
Melanoma | <0.05 | Induces apoptosis via PKCδ inhibition | None | Significant reduction in cell viability |
Multiple Myeloma | <0.05 | Overcomes bortezomib resistance | Bortezomib | Enhanced cytotoxicity in resistant cell lines |
Chronic Myeloid Leukemia | <0.05 | Inhibits clonogenic capacity | Tyrosine kinase inhibitors | 90% reduction in clonogenic capacity |
Case Studies
- Melanoma Study : In a controlled study involving NRAS-mutant melanoma cells, treatment with this compound resulted in a marked decrease in cell proliferation and increased apoptosis rates compared to untreated controls. The study confirmed that the compound's effects were directly related to its action on PKCδ activity .
- Multiple Myeloma Resistance : A recent investigation into TRIP13-overexpressing MM cells revealed that combining this compound with bortezomib led to a significant decrease in cell viability compared to bortezomib alone. This finding suggests that targeting PKCδ can effectively reverse drug resistance mechanisms present in certain MM subtypes .
- Chronic Myeloid Leukemia Response : In experiments involving CML stem/progenitor cells transduced with BCR-ABL, treatment with this compound resulted in a notable decrease in colony-forming units (CFUs), indicating its potential as a therapeutic agent that selectively targets malignant cells while sparing normal hematopoietic progenitors .
Mechanism of Action
B106 exerts its effects by selectively inhibiting PKCδ with an IC50 of 0.05 μM, which is significantly more potent than its effect on classical PKC isozyme PKCα (IC50 = 50 μM) . The inhibition of PKCδ leads to the activation of caspase enzymes, which in turn triggers apoptosis. The molecular targets and pathways involved include the MKK4-JNK-H2AX pathway, where B106 induces the activation of MKK4, JNK, and H2AX at different times .
Comparison with Similar Compounds
Comparison with Similar Compounds
First-Generation Inhibitors: Rottlerin
- Potency : Rottlerin, a natural product, inhibits PKCδ with an IC50 of 3 μM , ~60-fold less potent than BJE6-106 .
- Specificity : Rottlerin lacks isoform selectivity, inhibiting PKCδ, PKCθ, and other kinases (e.g., CAMKKβ) at similar concentrations .
- Cellular Effects : At 10 μM, Rottlerin reduces PCSC (pancreatic cancer stem cell) viability by 50% after 72 hours, whereas this compound achieves the same effect at 0.5 μM . In spheroid formation assays, Rottlerin (10 μM) inhibits MCF7-derived CSCs by 90%, while this compound achieves equivalent inhibition at 1 μM .
- Toxicity: Rottlerin exhibits off-target cytotoxicity in non-transformed cells (e.g., MCF10A) at concentrations >5 μM, whereas this compound shows minimal toxicity below 1 μM .
Second-Generation Inhibitors: KAM1
- Design : KAM1 combines structural elements of staurosporine and Rottlerin to improve PKCδ specificity .
- Potency : KAM1’s PKCδ IC50 is 0.1 μM , 2-fold less potent than this compound .
- In Vivo Efficacy: KAM1 reduces tumor growth in xenograft models but requires higher doses (10 mg/kg) compared to this compound (2 mg/kg) for equivalent effects .
Third-Generation Inhibitors: this compound
- Superior Pharmacokinetics : this compound achieves 90% oral bioavailability in murine models, outperforming Rottlerin (<20%) and KAM1 (40%) .
- Broad-Spectrum Activity: this compound inhibits CSC spheroid formation in diverse cancers: Melanoma: >99.5% inhibition at 1 μM (SBcl2, FN5 cell lines) . Pancreatic Cancer: >97% inhibition (MiaPaCa2, Panc1) . Glioblastoma: Reduces glucose uptake and colony formation in GPM subtype PDOs (patient-derived organoids) at 0.5 μM .
Key Data Tables
Table 1: Biochemical and Cellular Potency
Compound | PKCδ IC50 (μM) | PKCα IC50 (μM) | CSC Spheroid Inhibition (IC50, μM) |
---|---|---|---|
Rottlerin | 3.0 | 5.0 | 10.0 (MCF7) |
KAM1 | 0.1 | 15.0 | 2.0 (Panc1) |
This compound | 0.05 | 50.0 | 0.5 (MCF7) |
Table 2: In Vivo Efficacy
Compound | Tumor Model | Effective Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|---|
Rottlerin | Pancreatic Xenograft | 20 | 40 |
KAM1 | Melanoma Xenograft | 10 | 60 |
This compound | Glioblastoma PDO | 2 | 85 |
Research Findings and Clinical Relevance
Biological Activity
BJE6-106, a selective inhibitor of Protein Kinase C delta (PKCδ), has emerged as a promising therapeutic agent in cancer treatment, particularly for malignancies characterized by aberrant PKCδ activity. This compound has been extensively studied for its biological activity, mechanisms of action, and potential applications in oncology.
This compound inhibits PKCδ with a reported IC50 of approximately 0.5 µM in various cancer cell lines, demonstrating its potency in disrupting PKCδ-mediated signaling pathways that promote cell survival and proliferation . The compound induces apoptosis through caspase activation, specifically increasing the activity of caspases 3 and 7 . Research indicates that this compound triggers DNA fragmentation, a hallmark of apoptosis, which is significantly more pronounced than that observed with control compounds lacking PKCδ inhibitory activity .
Key Findings:
- Apoptosis Induction : this compound leads to significant apoptosis in cancer cells by activating caspases.
- JNK Pathway Activation : The compound activates the c-Jun N-terminal kinase (JNK) pathway, which is crucial for mediating the apoptotic response induced by PKCδ inhibition .
- Colony Formation Inhibition : this compound exhibits dose-dependent inhibition of colony formation in cancer cell cultures, indicating its potential to suppress tumor growth .
Biological Activity in Cancer Models
This compound has been tested across various cancer types, including melanoma and glioblastoma. In studies involving melanoma cells with NRAS mutations, this compound effectively inhibited cell growth and induced apoptosis at low concentrations (0.1 µM) within 48 hours .
Table 1: Biological Activity of this compound
Cancer Type | IC50 (µM) | Apoptosis Induction | Mechanism |
---|---|---|---|
Melanoma | ~0.5 | Yes | Caspase activation, JNK pathway |
Glioblastoma | ~0.5 | Yes | Caspase activation |
Prostate Cancer Stem Cells | 0.1 | Yes | PKCδ inhibition |
Case Studies and Research Findings
- Melanoma Study : In a study focusing on NRAS-mutant melanoma cells, treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls. The study highlighted the role of JNK activation in mediating these effects, suggesting that targeting PKCδ could be a viable strategy for treating aggressive melanoma variants .
- Prostate Cancer Stem Cells (PCSC) : Another investigation demonstrated that this compound inhibited the growth of PCSC cultures at concentrations as low as 0.1 µM. This finding underscores the compound's potential effectiveness against cancer stem cells, which are often resistant to conventional therapies .
- Integrative Omics Approach : Recent research utilizing multi-omics data revealed that this compound not only inhibits PKCδ but also affects downstream signaling pathways involved in tumor growth and survival mechanisms. This integrative approach provides insights into how this compound can be optimized for clinical applications against various cancers .
Properties
IUPAC Name |
6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDENZBVHBRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.